molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6

(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B2811305
CAS No.: 137741-19-6
M. Wt: 331.22
InChI Key: YLXJMMAQNAWEAM-UHFFFAOYSA-N
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Description

(3-Bromobicyclo[111]pentan-1-yl)methyl 4-methylbenzenesulfonate is an organic compound characterized by a bicyclic structure with a bromine atom and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+1] cycloaddition reaction involving a suitable precursor.

    Sulfonation: The final step involves the reaction of the brominated bicyclic compound with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The sulfonate ester group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation Products: Sulfones or sulfoxides.

    Reduction Products: Alcohols or alkanes.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Biochemical Probes: Used in the study of biochemical pathways and enzyme mechanisms.

Industry:

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism by which (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide rigidity and specificity in binding interactions, while the sulfonate group can enhance solubility and reactivity.

Comparison with Similar Compounds

  • (3-Chlorobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
  • (3-Fluorobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
  • (3-Iodobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate

Comparison:

  • Uniqueness: The bromine atom in (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
  • Reactivity: Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers moderate reactivity, which can be advantageous in controlled substitution reactions.
  • Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and the nature of the target molecules in synthesis or drug development.

This detailed overview provides a comprehensive understanding of (3-Bromobicyclo[111]pentan-1-yl)methyl 4-methylbenzenesulfonate, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJMMAQNAWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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